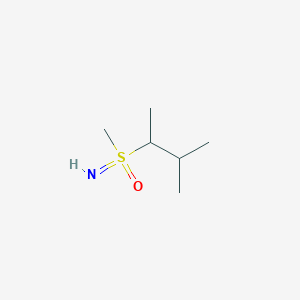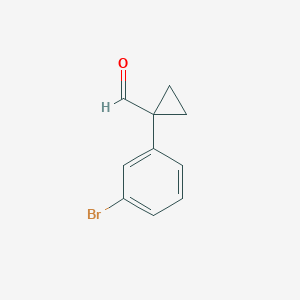
1-(1-Chloropropan-2-yl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene typically involves the alkylation of toluene (methylbenzene) with 1-chloropropane. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the 1-chloropropane acts as the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product.
化学反应分析
Types of Reactions
1-(1-Chloropropan-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(1-hydroxypropan-2-yl)-2-methylbenzene or 1-(1-cyanopropan-2-yl)-2-methylbenzene.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 2-methylpropylbenzene or 2-methyl-1-propylbenzene.
科学研究应用
1-(1-Chloropropan-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of structure-activity relationships (SAR) to understand the effects of chemical modifications on biological activity.
Medicine: Explored for its potential use in drug development. Derivatives of this compound are studied for their pharmacological properties and therapeutic potential.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. It is also used as a solvent and in the formulation of certain industrial products.
作用机制
The mechanism of action of 1-(1-Chloropropan-2-yl)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
相似化合物的比较
Similar Compounds
1-Chloropropane: A simple alkyl halide used in similar nucleophilic substitution reactions.
2-Methylbenzene (Toluene): A precursor in the synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene.
1-(1-Chloropropan-2-yl)benzene: A compound with a similar structure but without the methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 1-chloropropan-2-yl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC 名称 |
1-(1-chloropropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI 键 |
WHAOOGFMWMNOEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)



![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
